molecular formula C16H16O4 B12332098 Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-

Cat. No.: B12332098
M. Wt: 272.29 g/mol
InChI Key: WNWQCJJCTFUPPH-MDZDMXLPSA-N
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Description

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- is an organic compound belonging to the class of phenols. This compound is characterized by the presence of a methoxy group and a vinyl group attached to the phenol ring. It is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- typically involves the reaction of 2-methoxyphenol with 2-methoxyphenoxyacetaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired vinylphenol derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl-substituted phenols.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and vinyl groups contributes to its unique reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-methyl-:

    Phenol, 2-methoxy-4-ethyl-: Contains an ethyl group instead of a vinyl group.

    Phenol, 2-methoxy-4-(methoxymethyl)-: Features a methoxymethyl group instead of a vinyl group.

Uniqueness

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- is unique due to the presence of both a methoxy group and a vinyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-methoxy-4-[(E)-2-(2-methoxyphenoxy)ethenyl]phenol

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-10-9-12-7-8-13(17)16(11-12)19-2/h3-11,17H,1-2H3/b10-9+

InChI Key

WNWQCJJCTFUPPH-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC=C1O/C=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=CC=CC=C1OC=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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